molecular formula C8H17ClN2O B1376300 N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride CAS No. 1243268-68-9

N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride

Cat. No.: B1376300
CAS No.: 1243268-68-9
M. Wt: 192.68 g/mol
InChI Key: SKFGDPDEGVIRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with 3-aminopropylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a role in studying neurotransmission and neuroprotection mechanisms.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter release and protect neurons from damage. It acts on various receptors and signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride include:

Uniqueness

This compound is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(3-aminopropyl)cyclobutanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-5-2-6-10-8(11)7-3-1-4-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFGDPDEGVIRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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